molecular formula C10H15NO B13150561 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13150561
M. Wt: 165.23 g/mol
InChI Key: QSFACOGOIUQQEN-UHFFFAOYSA-N
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Description

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a unique bicyclic framework with an oxygen atom in the 1-position (ether linkage) and a carbonitrile group at the 2-position. The ethyl substituent at the 5-position introduces steric and electronic modifications compared to simpler spiro analogues. This compound’s molecular formula is inferred to be C₉H₁₃NO (based on structural similarity to CAS 36929-66-5, which has the formula C₈H₁₁NO ). Its spirocyclic structure confers rigidity, while the carbonitrile group enables participation in reactions such as nucleophilic additions, making it a versatile scaffold in organic synthesis and drug discovery.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-ethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-2-8-4-3-5-10(6-8)9(7-11)12-10/h8-9H,2-6H2,1H3

InChI Key

QSFACOGOIUQQEN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)C(O2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves several steps. One common method includes the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with a nitrile source under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. It acts as a selective electrophilic aminating agent for nucleophiles such as nitrogen, sulfur, carbon, and oxygen. This selectivity is due to its unique spiro structure, which allows for stereoselective reactions without the formation of strongly acidic or basic byproducts .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences among 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile and related spirocyclic compounds:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight Key Features
This compound C₉H₁₃NO 5-Ethyl Ether, Carbonitrile ~151.21 (est.) Ethyl enhances lipophilicity
1-Oxaspiro[2.5]octane-2-carbonitrile (CAS 36929-66-5) C₈H₁₁NO None Ether, Carbonitrile 137.18 Baseline spiro structure
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile (CAS 56229-35-7) C₁₀H₁₅NO₂ 5-Ethyl, 5-Methyl Two ethers (1,6-dioxa), Carbonitrile 181.23 Increased polarity, higher molecular weight
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid, tert-butyl ester - 5-Aza, tert-butyl ester Ether, Amine, Ester - Nitrogen introduces basicity
1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile C₁₀H₆N₂O Aromatic ring Carbonitrile, Ketone 170.17 Aromatic system alters electronic properties

Reactivity and Physicochemical Properties

  • Polarity and Solubility: The unsubstituted 1-oxaspiro[2.5]octane-2-carbonitrile (CAS 36929-66-5) exhibits moderate polarity due to the carbonitrile group . The 1,6-dioxa analogue (CAS 56229-35-7) has two ether oxygen atoms, enhancing polarity and aqueous solubility compared to the mono-ether target compound .
  • Steric Effects: The ethyl group in the target compound introduces steric hindrance at the 5-position, which may slow down reactions at the spiro junction compared to the unsubstituted analogue.
  • Functional Group Reactivity: All carbonitrile-containing compounds (target, CAS 36929-66-5, and CAS 56229-35-7) are amenable to nucleophilic additions, but steric and electronic differences alter reaction rates. The 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile combines aromaticity with a nitrile, enabling π-π stacking interactions in medicinal chemistry applications, unlike the non-aromatic spiro compounds.

Research Findings and Trends

Recent studies emphasize the role of spirocyclic nitriles in fragment-based drug discovery due to their three-dimensionality and synthetic versatility. For example:

  • The unsubstituted 1-oxaspiro[2.5]octane-2-carbonitrile has been used as a rigid scaffold in cycloaddition reactions to generate polycyclic drug-like molecules .
  • Ethyl and methyl substitutions (as in the target compound and CAS 56229-35-7) are being explored to fine-tune pharmacokinetic properties, such as blood-brain barrier penetration .

Biological Activity

5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclic ether fused to a cycloalkane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme interaction and modulation, with implications for anti-cancer and antimicrobial applications.

The molecular formula for this compound is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.25 g/mol. The presence of an ethyl group enhances the compound's hydrophobicity, which is crucial for its interaction with biological membranes and enzymes.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzyme active sites, leading to either inhibition or modulation of enzyme functions. This property is significant in the development of therapeutic agents targeting various diseases, including cancer and bacterial infections.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential antibiotic or antifungal agent.
  • Anti-Cancer Potential : The unique structural characteristics allow for interactions with specific pathways involved in cancer cell proliferation, although detailed studies are required to elucidate these mechanisms.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential applications in drug development, particularly in creating inhibitors for enzymes implicated in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study on Enzyme Interaction

A study investigated the interaction of various spirocyclic compounds with yeast epoxide hydrolase (YEH). It was found that compounds with similar structures exhibited varying rates of hydrolysis depending on their stereochemistry and substitution patterns on the cyclohexane ring. The O-axial C3 epimers were hydrolyzed more rapidly than their O-equatorial counterparts, indicating that stereochemistry plays a critical role in biological activity .

Antimicrobial Studies

Research has shown that spirocyclic compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against resistant bacterial strains .

Comparative Analysis

To better understand the unique features of this compound, it is useful to compare it with other spirocyclic compounds:

Compound NameStructural FeaturesUnique Aspects
1-Oxaspiro[2.5]octaneLacks the ethyl groupLess hydrophobic than the 5-Ethyl variant
Ethyl 1-Oxaspiro[2.4]heptaneSmaller ring sizeDifferent chemical properties
Ethyl 1-Oxaspiro[3.5]nonaneLarger ring sizeVaries in reactivity
Ethyl 1-Oxaspiro[2.5]octane-2-carboxylateContains carboxylic acidPotentially different reactivity

The presence of the ethyl group in 5-Ethyl-1-oxaspiro[2.5]octane enhances its hydrophobicity compared to similar compounds, potentially improving its interaction with biological membranes and enzymes.

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